molecular formula C19H32N2O9 B13686139 Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate

Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate

Cat. No.: B13686139
M. Wt: 432.5 g/mol
InChI Key: OLTVRHOKMVCTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is a complex organic compound primarily used in peptide synthesis. It features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bonds, converting them into amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is widely used in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing it from reacting prematurely. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The Boc-protected compound is unique due to its stability under acidic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .

Properties

Molecular Formula

C19H32N2O9

Molecular Weight

432.5 g/mol

IUPAC Name

dimethyl 2-[[5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]pentanedioate

InChI

InChI=1S/C19H32N2O9/c1-7-29-17(25)13(21-18(26)30-19(2,3)4)8-10-14(22)20-12(16(24)28-6)9-11-15(23)27-5/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,26)

InChI Key

OLTVRHOKMVCTGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CCC(=O)OC)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.